Pramipexole impurity 38-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

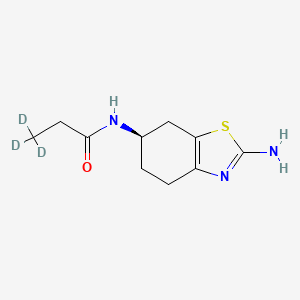

IUPAC Name |

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-IVAVZGRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pramipexole Impurity 38-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Pramipexole Impurity 38-d3. This deuterated impurity is a labeled version of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, a potential process-related impurity or metabolite of Pramipexole. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and ensure drug quality and safety.

Chemical Properties and Identification

This compound is the deuterium-labeled counterpart of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide. The incorporation of three deuterium atoms on the propionyl group provides a distinct mass signature, making it a valuable tool for various analytical applications, including use as an internal standard in pharmacokinetic studies.

Table 1: Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |

| Synonyms | Deuterium labeled (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Pramipexole Impurity 38 |

| Molecular Formula | C₁₀H₁₂D₃N₃OS | C₁₀H₁₅N₃OS |

| Molecular Weight | 228.33 g/mol | 225.31 g/mol |

| CAS Number | 1217680-69-7 | 106006-85-3 |

| Appearance | Data not available (likely a solid) | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound involves the acylation of the corresponding (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate with a deuterated propionylating agent. The following sections outline a plausible synthetic approach based on established chemical principles and published methods for related compounds.

Synthesis of the Non-Deuterated Parent Compound: (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

The synthesis of the non-deuterated parent compound can be achieved through a multi-step process starting from a suitable chiral precursor, followed by acylation. A general synthetic pathway is described in a patent for the (S)-enantiomer, which can be adapted for the (R)-enantiomer.

Experimental Protocol:

-

Chiral Resolution: The synthesis begins with the chiral resolution of a racemic mixture of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole using a chiral acid, such as tartaric acid, to isolate the (R)-enantiomer.

-

Acylation: The isolated (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is then acylated using propionic anhydride or propionyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an appropriate solvent (e.g., dichloromethane or acetonitrile).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and by-products. The crude product is then purified by column chromatography or recrystallization to yield the desired (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

Synthesis of this compound

The synthesis of the deuterated analog follows a similar acylation procedure, substituting the standard propionylating agent with its deuterated counterpart.

Experimental Protocol:

-

Starting Material: Begin with the chirally pure (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

Deuterated Acylation: The amine is acylated using propionic-d3 acid anhydride or propionyl-d3 chloride. These deuterated reagents can be synthesized from commercially available deuterated precursors.

-

Reaction Conditions: The reaction conditions, including the choice of base and solvent, are analogous to the synthesis of the non-deuterated compound.

-

Purification: The purification of the final deuterated product is carried out using standard techniques such as column chromatography to ensure high isotopic and chemical purity.

Analytical Methods for Characterization and Quantification

The analysis of this compound requires robust analytical methods to ensure its identity, purity, and quantity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the impurity from Pramipexole and other related substances.

Experimental Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate, with pH adjusted to a suitable value (e.g., 5.0-6.0).

-

Mobile Phase B: An organic solvent, typically acetonitrile or a mixture of acetonitrile and methanol.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 260 nm or 264 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Table 2: Representative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

Mass Spectrometry (MS)

Mass spectrometry is used for the unambiguous identification and structural confirmation of the impurity.

Experimental Protocol:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Full scan mode is used to detect the molecular ion ([M+H]⁺). Fragmentation data (MS/MS) can be acquired to aid in structural elucidation by observing the characteristic fragmentation pattern. The deuterated impurity will exhibit a mass shift of +3 amu compared to its non-deuterated counterpart.

Pramipexole Degradation Pathways

Understanding the degradation pathways of the parent drug, Pramipexole, is essential for identifying potential impurities that may arise during manufacturing and storage. Pramipexole is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The formation of impurities is a critical aspect of drug stability and safety. While no specific signaling pathways involving this compound have been reported, the general degradation of Pramipexole provides insight into the chemical environment where such impurities might be formed.

Conclusion

This technical guide provides a foundational understanding of this compound, a deuterated analog of a known Pramipexole impurity. The information on its chemical properties, plausible synthetic routes, and analytical methodologies serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The use of this stable isotope-labeled compound as an internal standard can significantly enhance the accuracy and precision of analytical methods for quantifying Pramipexole and its related substances in various matrices. Further research is warranted to fully characterize this impurity and understand its potential impact.

Pramipexole Impurity 38-d3: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pramipexole Impurity 38-d3, a deuterated analog of a known Pramipexole impurity. This document is intended to serve as a resource for researchers engaged in the development, analysis, and quality control of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] This guide covers the chemical identity, potential synthesis, analytical methodologies, and the biological context of the parent compound.

Chemical Identity and Structure

This compound is the deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[3] The "-d3" designation indicates the presence of three deuterium atoms. Based on the available chemical information, the deuterium atoms are located on the ethyl group of the propionamide moiety.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide-d3 | Inferred from available data |

| Synonyms | This compound | [3] |

| Molecular Formula | C₁₀H₁₂D₃N₃OS | [3] |

| Molecular Weight | 228.33 g/mol | [3] |

| CAS Number | 1217680-69-7 | [3] |

| Parent Compound CAS | 106006-85-3 | [3] |

| Chirality | (R)-enantiomer | [3] |

Rationale for Use in Research

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical analysis. They are primarily used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard include:

-

Similar Chemical and Physical Properties: The deuterated standard co-elutes with the analyte of interest, ensuring that any variations during sample preparation and analysis affect both compounds equally.

-

Distinct Mass-to-Charge Ratio: The mass difference allows for the precise and accurate quantification of the target analyte without interference from the internal standard.

-

Improved Method Robustness: The use of a deuterated internal standard can compensate for matrix effects and variations in instrument response, leading to more reliable and reproducible results.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on known chemical reactions for the synthesis of Pramipexole and its impurities, along with methods for deuterium labeling.

Proposed Synthetic Workflow

The synthesis would likely involve the acylation of the parent amine, (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a deuterated propionylating agent. A potential starting material for the deuterated acyl group is commercially available deuterated propionic acid, such as propionic-d5 acid (CD₃CD₂COOH).[4][5]

References

An In-Depth Technical Guide to a Plausible Synthesis Pathway for a Deuterated Pramipexole Impurity

For research, scientific, and drug development professionals.

This technical guide outlines a proposed synthetic pathway for a deuterated analog of a known Pramipexole impurity. Due to the lack of publicly available information on a specific "Pramipexole impurity 38-d3," this document focuses on a plausible synthesis of a deuterated version of Pramipexole Impurity C. The "-d3" designation is interpreted as the incorporation of three deuterium atoms, which we propose to be on one of the terminal methyl groups of the ethyl moieties within the Impurity C structure.

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The control of impurities in the final drug substance is a critical aspect of pharmaceutical manufacturing to ensure safety and efficacy.[1] Pramipexole Impurity C is a known process-related dimeric impurity.[1][2] Understanding its formation and having access to synthesized reference standards, including isotopically labeled versions, is crucial for analytical method development and impurity profiling.

Proposed Synthesis Pathway

The synthesis of Pramipexole Impurity C has been described in the literature, notably in Chinese patent CN105481792A, and involves a base-catalyzed self-condensation of a key Pramipexole intermediate followed by reduction.[1][2] Our proposed pathway for the deuterated analog adapts this methodology.

The synthesis commences with the key intermediate, (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide (Compound I). A base-catalyzed self-condensation of this intermediate leads to the formation of an α,β-unsaturated ketone (Compound II).[1][2] This is followed by a reaction with dithioglycol to form a thioketal (Compound III), which is then subjected to catalytic hydrogenation to yield the final impurity.[2]

To introduce the deuterium label, we propose the use of a deuterated starting material or reagent in the synthesis of the initial key intermediate, (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide. Specifically, propionyl chloride-d3 could be used to acylate the precursor diamine, leading to the incorporation of the d3-label on the propionyl group. Subsequent steps would then carry this label through to the final impurity.

Reaction Scheme:

A plausible reaction scheme for the synthesis of Pramipexole Impurity C-d3 is as follows:

-

Acylation (Deuterium Labeling): Reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionyl chloride-d3 to form (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3).

-

Self-Condensation: Base-catalyzed self-condensation of Compound I-d3 to yield the deuterated α,β-unsaturated ketone intermediate (Compound II-d3).[1][2]

-

Thioketal Formation: Reaction of Compound II-d3 with dithioglycol to form the corresponding thioketal (Compound III-d3).[2]

-

Reduction: Catalytic hydrogenation of Compound III-d3 to produce the final deuterated impurity, Pramipexole Impurity C-d3 (Compound IV-d3).[2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps, adapted from the synthesis of the non-deuterated Impurity C.[1][2]

Step 1: Synthesis of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3)

-

To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of a non-nucleophilic base (e.g., triethylamine) is added.

-

The mixture is cooled in an ice bath, and propionyl chloride-d3 is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of the α,β-unsaturated ketone intermediate-d3 (Compound II-d3)

-

(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3) is dissolved in methanol.

-

Sodium methoxide is added in a molar ratio of 1:1.0-1.4 with respect to Compound I-d3.[2]

-

The mixture is heated to reflux and the reaction is monitored by TLC or HPLC.[1]

-

Upon completion, the mixture is cooled to room temperature to afford the α,β-unsaturated ketone intermediate-d3 (Compound II-d3).[1][2]

Step 3: Synthesis of the thioketal intermediate-d3 (Compound III-d3)

-

The α,β-unsaturated ketone intermediate-d3 (Compound II-d3) is reacted with dithioglycol.[2]

-

The specific reaction conditions (solvent, catalyst, temperature) would need to be optimized but would likely involve an acid catalyst.

Step 4: Synthesis of Pramipexole Impurity C-d3 (Compound IV-d3)

-

The thioketal intermediate-d3 (Compound III-d3) is subjected to catalytic hydrogenation.[2]

-

A common catalyst for such a reduction is Raney Nickel.[2]

-

The reaction is carried out under a hydrogen atmosphere in a suitable solvent until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude Pramipexole Impurity C-d3 (Compound IV-d3).

-

Further purification can be performed using chromatographic techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis. Actual yields and purity would be subject to experimental optimization.

| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature | Yield (%) | Purity (HPLC, %) |

| 1 | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Compound I-d3 | 1:1.1 (Propionyl chloride-d3) | Dichloromethane | 0°C to RT | 85 | >98 |

| 2 | Compound I-d3 | Compound II-d3 | 1:1.2 (Sodium methoxide) | Methanol | Reflux | 70 | >95 |

| 3 | Compound II-d3 | Compound III-d3 | 1:1.5 (Dithioglycol) | Toluene | Reflux | 65 | >95 |

| 4 | Compound III-d3 | Compound IV-d3 | - (Raney Nickel, H2) | Ethanol | RT | 80 | >99 |

Mandatory Visualization

Caption: Proposed synthesis pathway for Pramipexole Impurity C-d3.

References

Pramipexole impurity 38-d3 molecular weight

An in-depth analysis of Pramipexole impurity 38-d3 reveals its molecular characteristics based on the available chemical data. This guide provides a focused examination of its molecular weight, derived from the molecular formula of the non-deuterated parent compound, Pramipexole impurity 38.

Molecular Weight Determination

The molecular weight of this compound is calculated based on the molecular formula of Pramipexole Impurity 38, which is identified as C₁₀H₁₉N₃O₂S with a molecular weight of 245.34 g/mol [1]. The "-d3" designation indicates that three hydrogen atoms (H) in the molecule are replaced by deuterium atoms (D).

The calculation proceeds as follows:

-

Molecular Formula of Parent Compound: C₁₀H₁₉N₃O₂S[1]

-

Molecular Weight of Parent Compound: 245.34 g/mol [1]

-

Molecular Formula of Deuterated Compound: C₁₀H₁₆D₃N₃O₂S

-

Atomic Weight of Hydrogen (H): Approximately 1.008 g/mol

-

Atomic Weight of Deuterium (D): Approximately 2.014 g/mol [2][3][4]

The molecular weight of the deuterated impurity is determined by subtracting the mass of three hydrogen atoms and adding the mass of three deuterium atoms to the molecular weight of the parent compound.

Calculation:

Molecular Weight of C₁₀H₁₆D₃N₃O₂S = (Molecular Weight of C₁₀H₁₉N₃O₂S) - (3 * Atomic Weight of H) + (3 * Atomic Weight of D) = 245.34 - (3 * 1.008) + (3 * 2.014) = 245.34 - 3.024 + 6.042 = 248.358 g/mol

Data Summary

For clarity and comparative purposes, the molecular data for Pramipexole, its non-deuterated impurity 38, and the deuterated impurity 38-d3 are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pramipexole | C₁₀H₁₇N₃S | 211.33[5][6][7] |

| Pramipexole Impurity 38 | C₁₀H₁₉N₃O₂S | 245.34[1] |

| This compound | C₁₀H₁₆D₃N₃O₂S | ~248.36 |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are proprietary and not publicly available. General methodologies for the analysis of related substances and deuterated compounds would typically involve:

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the impurity from the active pharmaceutical ingredient (API).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the impurity. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of the deuterium atoms.

Logical Relationship Diagram

The following diagram illustrates the relationship between Pramipexole, its impurity, and the deuterated analog.

Caption: Logical flow from the parent drug to the deuterated impurity.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Commercial Availability and Technical Guide for Pramipexole Impurity 38-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Pramipexole impurity 38-d3. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for analytical and research purposes.

Introduction

Pramipexole is a dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. During the synthesis and storage of the active pharmaceutical ingredient (API), various impurities can form. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a deuterium-labeled version of a known Pramipexole impurity, making it an invaluable tool for bioanalytical and pharmacokinetic studies. Its primary application is as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Commercial Availability

This compound is commercially available from specialized chemical suppliers. The primary identified supplier is MedChemExpress.

| Supplier | Catalog Number | CAS Number | Product Name |

| MedChemExpress | HY-W700821 | 1217680-69-7 | This compound |

Technical Data

The following table summarizes the key technical specifications for this compound.

| Parameter | Value | Reference |

| Chemical Name | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide-d3 | [1] |

| CAS Number | 1217680-69-7 | [1] |

| Unlabeled CAS | 106006-85-3 | [2] |

| Molecular Formula | C₁₀H₁₂D₃N₃OS | [1] |

| Molecular Weight | 228.33 | [1] |

| Appearance | Data not publicly available. | |

| Purity | Typically high; specific data is batch-dependent and provided in the Certificate of Analysis. | |

| Storage | Recommended storage conditions are provided in the Certificate of Analysis.[1] | |

| Shipping | Typically shipped at room temperature in the continental US; may vary for other locations.[1] |

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, its primary use as an internal standard in LC-MS analysis allows for the creation of a representative methodology.

Objective: To develop and validate a quantitative LC-MS/MS method for the determination of a specific Pramipexole impurity in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

Pramipexole impurity standard

-

This compound (Internal Standard)

-

Control biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Standard Solution Preparation:

-

Prepare stock solutions of the Pramipexole impurity and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standard solutions at various concentrations for the calibration curve.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Optimize the precursor-to-product ion transitions (MRM transitions) for both the analyte (Pramipexole impurity) and the internal standard (this compound).

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

-

Use a linear regression model to fit the data.

-

Quantify the concentration of the Pramipexole impurity in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Experimental workflow for bioanalytical quantification using a deuterated internal standard.

Caption: Logical relationship between Pramipexole API, its impurity, and the deuterated internal standard.

References

Safety and Handling of Pramipexole Impurity 38-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for Pramipexole impurity 38-d3 are not publicly available. This guide is based on the safety profile of the active pharmaceutical ingredient (API), Pramipexole, and established principles for the assessment of pharmaceutical impurities. The toxicological properties of a deuterated impurity are generally expected to be similar to its non-deuterated counterpart, although metabolic rates may differ. A comprehensive risk assessment should be conducted by qualified professionals before handling this substance.

Introduction

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, and a higher affinity for the D3 receptor subtype.[1][2] It is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] As with any pharmaceutical product, impurities may be present in the drug substance, arising from the manufacturing process, degradation, or storage.[4] this compound is a deuterium-labeled version of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[5] The non-deuterated form, Pramipexole Impurity 38, has the CAS number 104632-26-0.[6]

This technical guide provides a comprehensive overview of the presumed safety and handling considerations for this compound, based on the known properties of Pramipexole. It also outlines standard experimental protocols for the toxicological assessment of pharmaceutical impurities in accordance with international guidelines.

Safety and Handling

Hazard Identification and Classification

Based on the safety data for Pramipexole, the impurity should be handled as a potentially hazardous substance. The primary hazards associated with Pramipexole include:

-

Target Organ Toxicity: May cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure.[8][9]

-

Skin Sensitization: May cause an allergic skin reaction.[7]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE) and Handling Precautions

Due to the potent nature of Pramipexole, stringent handling procedures are recommended to minimize exposure.

| Protection Type | Recommended PPE | Specifications and Rationale |

| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with HEPA filter | Recommended for all operations that could generate dust or aerosols, such as weighing and transferring solids, to provide a high level of protection.[10] |

| Hand Protection | Double Nitrile Gloves | Provides additional protection against contamination. Gloves should be changed immediately if they become contaminated.[10] |

| Eye Protection | Chemical Safety Goggles | Should be worn at all times to protect against splashes and airborne particles.[10] |

| Body Protection | Disposable Lab Coat with Knit Cuffs and Back Closure | Protects personal clothing from contamination. A disposable coverall may be necessary for larger quantities or high-risk operations.[10] |

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly closed container in a dry and well-ventilated place.[8][12] Recommended storage is often refrigerated.[12]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13] |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7][11][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11][12][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][13] |

Spill Management

In case of a spill, evacuate the area and restrict access.[10] Wear appropriate PPE, including a PAPR.[10] For powder spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.[10] Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[10]

Toxicological Assessment of Pharmaceutical Impurities

The International Council for Harmonisation (ICH) provides guidelines for the qualification of impurities in new drug substances (ICH Q3A).[14][15][16] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.[15][16] If an impurity is present at a level above the qualification threshold, toxicological studies are necessary.

Genotoxicity Assessment

A standard battery of genotoxicity tests is typically performed to assess the mutagenic and clastogenic potential of an impurity.

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In vitro Mammalian Cell Cytogenetic Assay or Mouse Lymphoma Assay: To detect chromosomal aberrations or mutations.

-

In vivo Micronucleus Test in Rodents: To detect chromosomal damage in a whole animal system.

General Toxicity Assessment

If the impurity is not genotoxic, a general toxicity study in one relevant species is typically conducted. The duration of the study depends on the intended duration of clinical use of the drug product.[17][18]

| Clinical Duration | Toxicity Study Duration |

| Up to 14 days | 14 days |

| > 14 days to 30 days | 28 days (4 weeks) |

| > 30 days | 90 days (13 weeks) |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of an impurity on cell viability.

Materials:

-

Selected mammalian cell line (e.g., HepG2, CHO)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.[19]

-

Compound Treatment: Prepare serial dilutions of the impurity in culture medium and add to the wells. Include untreated and vehicle controls. Incubate for 24-72 hours.[19][20]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]

-

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.[21]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19][20]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general framework for assessing the mutagenic potential of the impurity.

Materials:

-

Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tryptophan auxotroph strain (e.g., WP2 uvrA).[22]

-

S9 metabolic activation mixture (from rat liver).[23]

-

Minimal glucose agar plates.[23]

-

Top agar containing trace amounts of histidine and biotin.[23]

-

This compound solution.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare serial dilutions of the test impurity.

-

Exposure: In separate tubes, mix the test impurity dilution, the bacterial strain, and either S9 mix or a buffer (for the non-activation condition).[23]

-

Pre-incubation (optional): Incubate the mixture at 37°C for a short period.[23]

-

Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.[24]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

-

Colony Counting: Count the number of revertant colonies on each plate.[23]

-

Data Analysis: Compare the number of revertant colonies in the test groups to the negative control. A significant, dose-dependent increase in revertants suggests mutagenic potential.

Visualizations

Pramipexole Signaling Pathway

Pramipexole acts as an agonist at D2 and D3 dopamine receptors. These are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the cAMP pathway influences downstream signaling cascades involved in motor control and mood regulation.

Caption: Pramipexole's agonism at D2/D3 receptors inhibits adenylyl cyclase.

General Workflow for In Vitro Cytotoxicity Testing

The process of evaluating the cytotoxicity of a pharmaceutical impurity involves several sequential steps, from initial preparation to final data analysis.

Caption: A typical workflow for in vitro cytotoxicity assessment.

Decision Tree for Impurity Qualification

The decision to perform safety studies for a pharmaceutical impurity is guided by its level relative to established thresholds.

Caption: Decision-making process for the qualification of pharmaceutical impurities.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemwhat.com [chemwhat.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. benchchem.com [benchchem.com]

- 11. canbipharm.com [canbipharm.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. jpionline.org [jpionline.org]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. database.ich.org [database.ich.org]

- 17. youtube.com [youtube.com]

- 18. diaglobal.org [diaglobal.org]

- 19. benchchem.com [benchchem.com]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. biotoxicity.com [biotoxicity.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

Stability and Storage of Pramipexole Impurity 38-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pramipexole impurity 38-d3. Due to the limited availability of specific stability data for this deuterated compound, this guide extrapolates from the extensive stability data available for Pramipexole and its non-deuterated impurities. The principles of isotopic labeling and the known degradation pathways of Pramipexole form the basis for the recommendations provided herein.

Introduction to Pramipexole and Its Impurities

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] As with any active pharmaceutical ingredient (API), impurities can arise during synthesis, purification, and storage.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3]

This compound is the deuterium-labeled counterpart of a Pramipexole-related compound. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for their ability to be distinguished from the non-labeled analyte. While chemically similar, the presence of deuterium can influence the metabolic stability of a molecule.[4][5]

The Influence of Deuteration on Compound Stability

The substitution of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of a drug.[6] This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, often leading to improved metabolic stability.[4][5][7] While this typically relates to in-vivo metabolism, it is a key consideration for the overall stability profile of a deuterated compound.

Stability Profile of Pramipexole and its Impurities

Forced degradation studies are crucial for understanding the inherent stability of a drug substance and identifying potential degradation products.[8] Pramipexole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9] These studies reveal that Pramipexole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it demonstrates relative stability under thermal and photolytic stress.[8][10]

The following table summarizes the degradation behavior of Pramipexole under different stress conditions. This data serves as a strong indicator of the potential stability of this compound.

| Stress Condition | Reagents and Duration | Observed Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 3 M HCl, reflux at 80°C for 48 hours | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |

| Base Hydrolysis | 2 M NaOH, reflux at 80°C for 24 hours | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |

| Oxidative Degradation | 6% H₂O₂ at room temperature for 8 days, then 10 min in boiling water bath | >10% | N-oxide and S-oxide derivatives of Pramipexole |

| Photolytic Degradation | Direct sunlight for 8 days | >10% | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid |

| Thermal Degradation | Solid-state at 105°C for 24 hours | Stable | Not Applicable |

| Drug-Excipient Interaction | HPMC and trace formalin, 12 months at 30°C/65%RH | Not Specified | (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine[8][11] |

Note: The degradation percentages are approximate and can vary based on specific experimental conditions.[8]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for the reproducibility of stability studies. The following protocols are typical for subjecting Pramipexole to various stress conditions.

General Sample Preparation

A stock solution of the test compound (e.g., 1000 µg/mL) is typically prepared in a suitable solvent like methanol. Aliquots of this stock solution are then used for each of the stress conditions described below.

Acid Hydrolysis

-

An aliquot of the stock solution is diluted with 3 M hydrochloric acid.

-

The solution is refluxed at 80°C for 48 hours.[8]

-

After cooling to room temperature, the solution is neutralized with a suitable base (e.g., sodium hydroxide).

-

The final volume is adjusted with a diluent to achieve the desired concentration for analysis.[8]

Base Hydrolysis

-

An aliquot of the stock solution is diluted with 2 M sodium hydroxide.

-

The solution is refluxed at 80°C for 24 hours.[8]

-

After cooling to room temperature, the solution is neutralized with a suitable acid (e.g., hydrochloric acid).

-

The final volume is adjusted with a diluent for analysis.

Oxidative Degradation

-

An aliquot of the stock solution is treated with 6% hydrogen peroxide.

-

The solution is kept at room temperature for 8 days.

-

The solution is then heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.[8]

-

After cooling, the final volume is adjusted with a diluent for analysis.

Photolytic Degradation

-

A solution of the compound is exposed to direct sunlight for 8 days.

-

A control sample is stored in the dark under the same conditions to differentiate between photolytic and thermal degradation.[8]

-

After the exposure period, the sample is prepared to the desired concentration for analysis.

Thermal Degradation

-

The solid form of the compound is kept in a hot air oven at 105°C for 24 hours.[12]

-

After cooling to room temperature, the sample is dissolved in a suitable diluent to the desired concentration for analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting stability-indicating studies for Pramipexole and its impurities.

Recommended Storage Conditions

Based on the stability profile of Pramipexole, which shows susceptibility to hydrolysis and oxidation, the following storage conditions are recommended for this compound to minimize degradation:

-

Temperature: Store at controlled room temperature, generally between 2-8°C, or as specified on the Certificate of Analysis (CoA).[1]

-

Light: Protect from light to prevent photolytic degradation.

-

Humidity: Store in a dry environment to minimize hydrolytic degradation.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Conclusion

References

- 1. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Pramipexole Impurity 38 in Pharmaceutical Samples using LC-MS with a Deuterated Internal Standard

Introduction

Pramipexole is a potent non-ergot dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies necessitate the identification, quantification, and control of these impurities.[3] This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of "Pramipexole impurity 38" in bulk drug substances and formulated products. To achieve the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Pramipexole impurity 38-d3.

Pramipexole impurity 38 has been identified as (3aR,6S,7aS)-2-amino-6-(propylamino)-3a,4,5,6,7,7a-hexahydrobenzo[d]thiazole-3a,7a-diol. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing excellent correction for experimental variability.[3]

Experimental Workflow

The overall experimental workflow for the quantification of Pramipexole impurity 38 is depicted in the following diagram:

Caption: A schematic of the complete workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Standards

-

Pramipexole impurity 38 reference standard (≥98% purity)

-

This compound (internal standard, ≥98% purity, 99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: LC-MS Instrument Parameters

| Parameter | Setting |

| HPLC System | |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Standard and Sample Preparation

Standard Solutions: Stock solutions of Pramipexole impurity 38 and this compound were prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the Pramipexole impurity 38 stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each calibration standard was spiked with the internal standard to a final concentration of 10 ng/mL.

Sample Preparation: A sample of the bulk drug or crushed tablets equivalent to 10 mg of Pramipexole was accurately weighed. The sample was dissolved in 10 mL of methanol containing 10 ng/mL of this compound. The solution was vortexed for 5 minutes and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

Results and Discussion

The developed LC-MS method provides excellent separation and quantification of Pramipexole impurity 38. The use of a deuterated internal standard ensures high accuracy and precision by compensating for any variations during sample preparation and analysis.

Table 2: MRM Transitions for Pramipexole Impurity 38 and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pramipexole Impurity 38 | 246.1 | 187.1 | 20 |

| This compound | 249.1 | 190.1 | 20 |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| LLOQ | 0.1 ng/mL |

| Accuracy (% Recovery) | 98.5% - 102.3% |

| Precision (%RSD) | < 5% |

| Matrix Effect | Minimal |

Signaling Pathway and Mechanism of Action (Pramipexole)

While this note focuses on an impurity, understanding the parent drug's mechanism is crucial for context in drug development. Pramipexole is a D2/D3 dopamine receptor agonist. The following diagram illustrates a simplified representation of its signaling pathway.

Caption: A simplified diagram of Pramipexole's agonistic action on D2/D3 receptors.

Conclusion

The described LC-MS method utilizing a deuterated internal standard provides a reliable, accurate, and precise tool for the quantification of Pramipexole impurity 38 in pharmaceutical samples. This method is suitable for routine quality control testing and stability studies in the development and manufacturing of Pramipexole-containing drug products.

Protocols

Protocol 1: Preparation of Calibration Standards

-

Prepare a 1 mg/mL stock solution of Pramipexole impurity 38 in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Create a working internal standard solution of 1 µg/mL by diluting the stock solution with methanol.

-

Perform serial dilutions of the Pramipexole impurity 38 stock solution with a 50:50 mixture of mobile phase A and B to create calibration standards with concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

Add 10 µL of the 1 µg/mL internal standard working solution to each 1 mL of the calibration standards to achieve a final internal standard concentration of 10 ng/mL.

Protocol 2: Sample Preparation and Analysis

-

Accurately weigh an amount of the sample (bulk drug or crushed tablets) equivalent to 10 mg of Pramipexole.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Add 100 µL of the 1 µg/mL internal standard working solution.

-

Bring the volume to 10 mL with methanol.

-

Vortex the solution for 5 minutes.

-

Centrifuge the solution at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 5 µL of the prepared sample into the LC-MS system.

-

Acquire data using the parameters outlined in Tables 1 and 2.

-

Process the data to determine the concentration of Pramipexole impurity 38.

References

Application Note: Quantitative Analysis of Pramipexole in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2][3] It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Accurate quantification of Pramipexole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Pramipexole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pramipexole impurity 38-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Pramipexole dihydrochloride monohydrate (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, ethyl acetate, and dichloromethane

-

Ammonium formate

-

Formic acid

-

Sodium hydroxide

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-30AD)

-

Tandem Mass Spectrometer (e.g., AB Sciex Triple Quad 5500)

-

Analytical column (e.g., Welch Ultimate XB-C18, 2.1 × 100 mm, 3 μm)

Preparation of Standard and Quality Control Solutions

Stock solutions of Pramipexole and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of water and acetonitrile (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Pramipexole and the internal standard from human plasma.

-

Pipette 200 µL of human plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard solution (e.g., 2.00 ng/mL this compound).[4]

-

Add 50 µL of 1 M sodium hydroxide solution and vortex for 3 minutes.[4]

-

Add 800 µL of the extraction solvent (ethyl acetate:dichloromethane, 4:1, v/v) and vortex for 10 minutes.[4]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 8°C.[4]

-

Transfer 500 µL of the upper organic layer to a clean 96-well plate.[4]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized to achieve high sensitivity and selectivity for Pramipexole and its deuterated internal standard.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Welch Ultimate XB-C18 (2.1 × 100 mm, 3 μm)[4] |

| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (15:85, v/v)[5] |

| Flow Rate | 0.5 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Run Time | 3.0 min[6] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pramipexole) | m/z 212.1 → 153.1[5][7] |

| MRM Transition (IS) | To be determined based on the exact mass of this compound |

| Collision Energy (Pramipexole) | 20 V[4] |

| Collision Energy (IS) | To be optimized |

Method Validation

The analytical method was validated according to regulatory guidelines to ensure its reliability for the intended application.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. A linear calibration curve was obtained over the range of 15.0–800 pg/mL for Pramipexole in human plasma.[4] The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 2: Summary of Accuracy and Precision Data

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | <9.9%[4] | <9.9%[4] | -3.3%[4] | -3.3%[4] |

| Low | <5.9%[4] | <5.9%[4] | -9.5% to -0.4%[4] | -9.5% to -0.4%[4] |

| Medium | <7.9%[4] | <7.9%[4] | -13.3% to 3.3%[4] | -13.3% to 3.3%[4] |

| High | <5.3%[4] | <5.3%[4] | -5.8% to -1.7%[4] | -5.8% to -1.7%[4] |

Data adapted from a representative study.[4] LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the efficiency and reliability of the sample preparation process. The process efficiency for Pramipexole and a similar internal standard has been reported to be 91.9% and 85.7%, respectively.[5]

Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of Pramipexole in healthy human subjects. Following oral administration of a single 0.375 mg dose of Pramipexole, the key pharmacokinetic parameters were determined.

Table 3: Pharmacokinetic Parameters of Pramipexole (0.375 mg dose)

| Parameter | Mean ± SD |

| Cmax (pg/mL) | 409.33 ± 95.93[4] |

| Tmax (h) | 4.50 (median)[4] |

| AUC0-t (hpg/mL) | 8801.95 ± 1966.83[4] |

| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61[4] |

| t1/2 (h) | 11.98 ± 3.91[4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Pramipexole.

Pramipexole Signaling Pathway

Caption: Simplified signaling pathway of Pramipexole.

References

- 1. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Deuterated Pramipexole in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype. It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3][4] Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining optimal dosing regimens and ensuring clinical efficacy and safety.

This document provides detailed application notes and protocols for the use of deuterated Pramipexole (Pramipexole-d3) in pharmacokinetic studies. Stable isotope-labeled compounds like Pramipexole-d3 are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Their use is indispensable for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data.[5][7][8][9] Pramipexole-d3 serves as an ideal internal standard (IS) because it co-elutes with the unlabeled drug (analyte) and exhibits nearly identical chemical and physical properties, compensating for matrix effects and variations in instrument response.[9][10]

Pharmacokinetic Profile of Pramipexole

Pramipexole exhibits linear pharmacokinetics within the clinical dosage range.[11][12] It is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 2 hours.[11][12][13] The absolute bioavailability of Pramipexole is over 90%, indicating minimal first-pass metabolism.[11][13] While food does not affect the extent of absorption, it can delay the time to maximum plasma concentration by about one hour.[11][12][13]

Pramipexole is extensively distributed throughout the body, with a large volume of distribution of about 500 L.[11][12][13] It has low plasma protein binding of approximately 15%.[12][13] Metabolism of Pramipexole is negligible, with less than 10% of the drug being metabolized.[11][12] Consequently, it is primarily eliminated unchanged by the kidneys, with about 90% of a dose being recovered in the urine.[11][13] The terminal half-life of Pramipexole is approximately 8 hours in young, healthy individuals and extends to about 12 hours in the elderly.[11][12]

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Pramipexole from studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Single-Dose Pramipexole Extended-Release (0.375 mg) in Healthy Chinese Subjects under Fasted Conditions. [14][15]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (pg/mL) | 409.33 ± 95.93 | 413.77 ± 132.03 |

| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 8646.37 ± 2600.49 |

| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9082.95 ± 2666.26 |

| t½ (h) | 11.98 ± 3.91 | 9.85 ± 2.63 |

| Tmax (h) | 4.50 (median) | 4.50 (median) |

Table 2: Bioequivalence Analysis of Pramipexole Extended-Release Formulations (0.375 mg) in Healthy Chinese Subjects. [14][15]

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax (Fasted) | 98.27 | 90.47 – 106.74 |

| AUC0-t (Fasted) | 101.92 | 95.74 – 108.51 |

| AUC0-∞ (Fasted) | 104.91 | 98.24 – 112.04 |

| Cmax (Fed) | 98.31 | 92.62 – 104.36 |

| AUC0-t (Fed) | 100.95 | 97.23 – 104.81 |

| AUC0-∞ (Fed) | 100.86 | 97.19 – 104.67 |

Experimental Protocols

Bioanalytical Method for Pramipexole Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of Pramipexole in human plasma using Pramipexole-d3 as an internal standard.[10][15]

1. Materials and Reagents:

-

Pramipexole reference standard

-

Pramipexole-d3 (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (reagent grade)

-

Formic acid (reagent grade)

-

Water (deionized or HPLC grade)

-

Methanol (HPLC grade)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 or CN reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[16]

3. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pramipexole and Pramipexole-d3 in methanol.[16]

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Internal Standard Spiking Solution: Prepare a working solution of Pramipexole-d3 at an appropriate concentration (e.g., 1 ng/mL) in the same diluent.

4. Sample Preparation (Solid-Phase Extraction - SPE): [10][17]

- Pipette 500 µL of human plasma into a polypropylene tube.

- Add a specified volume of the Pramipexole-d3 internal standard working solution to all samples, except for the blank matrix.

- Vortex mix the samples for 30 seconds.

- Condition a weak cation exchange SPE cartridge.

- Load the plasma sample onto the SPE cartridge.

- Wash the cartridge to remove interfering substances.

- Elute Pramipexole and Pramipexole-d3 from the cartridge with an appropriate elution solvent.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). An isocratic or gradient elution can be used.[10][16]

-

Flow Rate: 0.3 - 0.5 mL/min.[16]

-

Column Temperature: 40 °C.[16]

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other mass spectrometer parameters such as ion spray voltage, gas temperatures, and collision energy.

-

6. Calibration and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Pramipexole to Pramipexole-d3 against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the data.

-

Quantify the concentration of Pramipexole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Pramipexole Mechanism of Action

Pramipexole acts as an agonist at D2 and D3 dopamine receptors.[18] The binding of Pramipexole to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the signaling pathway ultimately influences neuronal activity.

Caption: Simplified signaling pathway of Pramipexole.

Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for a pharmacokinetic study of Pramipexole, from sample collection to data analysis, incorporating the use of Pramipexole-d3 as an internal standard.

Caption: General workflow for a Pramipexole pharmacokinetic study.

References

- 1. Pramipexole - Wikipedia [en.wikipedia.org]

- 2. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Method Development of Pramipexole Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors, primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients in the pharmaceutical formulation.[3][4] Regulatory agencies, such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities.[3]

This document provides detailed application notes and protocols for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Pramipexole and its impurities. Forced degradation studies are included to demonstrate the method's specificity and stability-indicating nature.[1]

Pramipexole Signaling Pathway

Pramipexole exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[4] The binding of Pramipexole to these receptors, which are coupled to Gαi/o proteins, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[5][6] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[1] The reduction in cAMP levels subsequently modulates the activity of downstream effectors like protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[3]

Analytical Methodologies

High-performance liquid chromatography (HPLC) with UV detection is the primary analytical technique for the quantitative determination of Pramipexole and its impurities.[7] For the structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[4][7]

Recommended HPLC Method for Impurity Quantification

A stability-indicating reversed-phase HPLC method is essential for separating Pramipexole from its degradation products.[1][7]

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Ace5-C18, 250 x 4.6 mm, 5 µm)[1][7] |

| Mobile Phase | 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)[1][7] |

| Flow Rate | 1.0 mL/min[4][7] |

| Detection | UV at 260 nm or 264 nm[4][7] |

| Column Temperature | Ambient or 30°C[4][7] |

| Injection Volume | 20 µL[7] |

Experimental Protocols

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Pramipexole reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).[1]

-

Sample Solution: For bulk drug analysis, dissolve a known amount of the Pramipexole sample in the mobile phase to achieve a similar concentration as the standard solution. For dosage forms, weigh and finely powder a representative number of tablets, and then extract the drug with the mobile phase to the desired concentration.[1][8]

-

Filter all solutions through a 0.45 µm nylon filter before injection.[1]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[7]

-

Acid Hydrolysis: Dissolve Pramipexole in 3 M HCl and heat at 80°C for 48 hours.[3] Neutralize the solution before injection.[7]

-

Base Hydrolysis: Dissolve Pramipexole in 2 M NaOH and heat at 80°C for 24 hours.[3] Neutralize the solution before injection.[7]

-

Oxidative Degradation: Dissolve Pramipexole in 3% hydrogen peroxide and keep the solution at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose solid Pramipexole powder to heat at 100°C for 48 hours.[3] Dissolve in the diluent for analysis.

-

Photolytic Degradation: Expose the Pramipexole drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

Pramipexole has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[1][3]

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[3]

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve Pramipexole from its impurities and degradation products. Peak purity should be evaluated.[1] |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL).[3][8] |

| Accuracy | Recovery of 98.0% to 102.0% for the API.[9] |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.[8] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[3] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[3] |

| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.[1][3] |

Common Impurities of Pramipexole

Impurities in Pramipexole can be process-related or arise from degradation.[3][7]

Table 3: Known Impurities of Pramipexole

| Impurity Name | Type | Source |

| Pramipexole Related Compound A | Process-Related | Synthesis Intermediate[4] |

| Pramipexole Impurity B | Process-Related | Synthesis By-product[4] |

| (R)-Pramipexole (Impurity C) | Process-Related (Stereoisomer) | Enantiomeric Impurity[4] |

| (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Drug-Excipient Interaction | Interaction with excipients[4][5] |

| Acid Degradation Products | Degradation | Hydrolysis under acidic conditions[4] |

| Base Degradation Products | Degradation | Hydrolysis under basic conditions[4] |

| Oxidative Degradation Products | Degradation | Oxidation (e.g., with H₂O₂)[4] |

Logical Workflow for Impurity Analysis